(S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate
CAS No.:
Cat. No.: VC13635527
Molecular Formula: C10H13N3O5
Molecular Weight: 255.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N3O5 |
|---|---|
| Molecular Weight | 255.23 g/mol |
| IUPAC Name | oxalic acid;4-[(3S)-pyrrolidin-3-yl]oxypyrimidine |
| Standard InChI | InChI=1S/C8H11N3O.C2H2O4/c1-3-9-5-7(1)12-8-2-4-10-6-11-8;3-1(4)2(5)6/h2,4,6-7,9H,1,3,5H2;(H,3,4)(H,5,6)/t7-;/m0./s1 |
| Standard InChI Key | MMHIEIYRIHLUBE-FJXQXJEOSA-N |
| Isomeric SMILES | C1CNC[C@H]1OC2=NC=NC=C2.C(=O)(C(=O)O)O |
| SMILES | C1CNCC1OC2=NC=NC=C2.C(=O)(C(=O)O)O |
| Canonical SMILES | C1CNCC1OC2=NC=NC=C2.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Features
(S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate is a salt formed between the pyrimidine-pyrrolidine base and oxalic acid. Key molecular attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃N₃O₅ |
| Molecular Weight | 255.23 g/mol |
| IUPAC Name | Oxalic acid;4-[(3S)-pyrrolidin-3-yl]oxypyrimidine |
| Canonical SMILES | C1CNC[C@H]1OC2=NC=NC=C2.C(=O)(C(=O)O)O |
| Stereochemistry | Chiral center at C3 of pyrrolidine |
| PubChem CID | 118994841 |
The pyrimidine ring (C₅H₄N₂) is linked via an ether bond to the (S)-configured pyrrolidine moiety, while oxalic acid (C₂H₂O₄) serves as a counterion .
Crystallographic and Spectroscopic Data
X-ray Crystallography
While no crystal structure of this specific compound is available, related pyrimidine-oxalate complexes (e.g., Cu(II) coordination polymers) adopt monoclinic systems with square-planar geometry . Key bond lengths include:
-
Cu–O: 1.913 Å
-
Cu–N: 1.984 Å
Spectroscopic Characterization
-
¹H NMR (CDCl₃): δ 7.65–7.63 (pyrimidine-H), 3.55–3.77 (pyrrolidine-H), 2.30–2.53 (oxalate-H) .
-
IR: Peaks at 1700 cm⁻¹ (C=O stretch, oxalate) and 1250 cm⁻¹ (C–O–C ether) .
Applications and Future Directions
Therapeutic Development
-
Oncology: Potential as a kinase inhibitor in breast or lung cancers .
-
Neurology: σ receptor modulation for neurodegenerative diseases .
Structural Modifications
-
Pyrrolidine Substitution: Introducing fluorinated or bulky groups may enhance target selectivity .
-
Oxalate Replacement: Alternate counterions (e.g., HCl) could improve pharmacokinetics .
Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume